2-(4-bromophenyl)-2-oxoethyl 4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoate
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Description
This compound is a complex organic molecule that contains several functional groups, including a bromophenyl group, a thiazole ring, and an ester group. These functional groups could potentially give the compound various chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the bromophenyl group could be introduced through electrophilic aromatic substitution . The thiazole ring could be formed through a condensation reaction . The ester group could be formed through a Fischer esterification .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The bromophenyl group is a benzene ring with a bromine atom attached, which is electron-withdrawing and could potentially affect the reactivity of the compound . The thiazole ring is a heterocyclic ring containing both sulfur and nitrogen atoms . The ester group contains a carbonyl group and an ether group .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the functional groups present. The bromophenyl group could undergo reactions typical of halobenzenes, such as nucleophilic aromatic substitution . The thiazole ring could participate in reactions typical of heterocycles . The ester group could undergo hydrolysis, among other reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to similar compounds without a bromine atom .Mechanism of Action
Future Directions
Properties
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 4-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O4S/c1-14-2-4-15(5-3-14)18-13-30-22(24-18)25-20(27)10-11-21(28)29-12-19(26)16-6-8-17(23)9-7-16/h2-9,13H,10-12H2,1H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLFZCPHTODYOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCC(=O)OCC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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